molecular formula C9H7Cl2N3O2 B2533375 Ethyl-6,8-Dichlorimidazo[1,2-b]pyridazin-3-carboxylat CAS No. 1177415-90-5

Ethyl-6,8-Dichlorimidazo[1,2-b]pyridazin-3-carboxylat

Katalognummer: B2533375
CAS-Nummer: 1177415-90-5
Molekulargewicht: 260.07
InChI-Schlüssel: PFVAGCVRRYYJLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

The mechanism of action of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Biologische Aktivität

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS No. 1177415-90-5) is a synthetic compound notable for its potential biological activities. It has the molecular formula C9_9H7_7Cl2_2N3_3O2_2 and a molecular weight of 260.08 g/mol. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Properties

Research indicates that ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial DNA synthesis, which is critical for bacterial replication and survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to decreased viability of tumor cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectMechanism of Action
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaInhibition of DNA synthesis
AnticancerInduces apoptosis in cancer cellsModulation of cell cycle and apoptosis signaling

The biological activity of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate is believed to be mediated through its interaction with specific molecular targets. The compound can bind to enzymes or receptors that play crucial roles in cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or repair mechanisms.
  • Receptor Modulation : It could potentially interact with receptors that regulate cell growth and survival pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 4 µg/mL for certain strains, highlighting its potent antimicrobial properties.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on various cancer cell lines, including breast and lung cancer. The study revealed that treatment with ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate resulted in a significant reduction in cell proliferation and increased rates of apoptosis compared to untreated controls.

Eigenschaften

IUPAC Name

ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-4-12-8-5(10)3-7(11)13-14(6)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVAGCVRRYYJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask was added ethyl 2-chloro-3-oxopropanoate (4.33 g, 28.8 mmol) and 4-bromo-6-chloropyridazin-3-amine (5 g, 23.99 mmol). The solution was heated to 90° C. for 16 hours. The solution was quenched with ethyl acetate and washed with water. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The crude material was purified by ISCO (10% ethyl acetate/dichloromethane; 80 g column) to give a mixture of ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate and ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate (2.1 g, 29% yield). LC/MS, m/z 256.96 (M+1). HPLC Rt, 2.54 min. LC/MS, m/z 303.92 (M+1). HPLC Rt, 2.63 min. Waters Sunfire C18 column (4.6×50 mm) 0%-100% B. Solvent B: (90% MeOH, 10% H2O, 0.1% TFA). Solvent A: (10% MeOH, 90% H2O, 0.1% TFA). Gradient, start % B=0, final % B=100, gradient time 4 min, hold at 100% B 1 min, flow rate 4 mL/min.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.